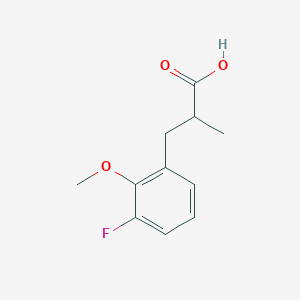
3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Descripción general
Descripción
3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a fluoro-substituted methoxyphenyl group attached to a methylpropanoic acid moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13F O3
- Molecular Weight : 232.23 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. Research has indicated that compounds with similar structures often act by inhibiting key enzymes or receptors involved in disease pathways. For instance, the presence of the fluoro and methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) determined through serial dilution assays. The findings are summarized in the following table:
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 8 | Staphylococcus aureus |
Anticancer Activity
In another study focusing on the anticancer properties, a series of derivatives were synthesized and tested against various cancer cell lines. The results showed that some derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.6 | MCF-7 |
| Control (Doxorubicin) | 0.1 | MCF-7 |
Conclusion and Future Directions
The compound this compound shows potential for further development as an antimicrobial and anticancer agent. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic properties, and conducting extensive in vivo studies to evaluate its therapeutic efficacy.
Continued exploration in medicinal chemistry can pave the way for new therapeutic agents derived from this compound, addressing unmet medical needs in infectious diseases and cancer treatment.
Propiedades
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(12)10(8)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHLDZBOKQZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















